molecular formula C13H14N2O2 B8324537 methyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate

methyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate

Cat. No. B8324537
M. Wt: 230.26 g/mol
InChI Key: SVTCLCPDRSWDOG-UHFFFAOYSA-N
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Patent
US08937184B2

Procedure details

Part C: To a magnetically stirred solution of 2-acetylamino-3-oxo-butyric acid methyl ester (5 gram, 28.9 mmol) in butyronitrile was added aniline (3.42 ml) and trifluoroacetic acid (2.89 ml) and the resulting mixture was heated at reflux for 45 minutes. The butyronitrile was removed in vacuo at room temperature and the resulting residues was taken up dichloromethane and washed twice with an aqueous potassium carbonate solution. The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The resulting residue was purified by flash chromatography (diethyl ether/acetone=4/1 (v/v)) to give methyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate (3.0 gram, 46% yield). 1H-NMR (400 MHz, CDCl3): 2.22 (s, 3H), 2.33 (s, 3H), 3.91 (s, 3H), 7.18-7.22 (m, 2H), 7.51-7.59 (m, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.42 mL
Type
reactant
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH:4]([NH:8][C:9](=O)[CH3:10])[C:5](=O)[CH3:6].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.FC(F)(F)C(O)=O>C(#N)CCC>[CH3:10][C:9]1[N:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:5]([CH3:6])=[C:4]([C:3]([O:2][CH3:1])=[O:12])[N:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C(C(C)=O)NC(C)=O)=O
Name
Quantity
3.42 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.89 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The butyronitrile was removed in vacuo at room temperature
WASH
Type
WASH
Details
washed twice with an aqueous potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (diethyl ether/acetone=4/1 (v/v))

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C(=C(N1)C(=O)OC)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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